molecular formula C12H19NO2S B5467684 N-(2,3-dimethylphenyl)-1-butanesulfonamide

N-(2,3-dimethylphenyl)-1-butanesulfonamide

Cat. No. B5467684
M. Wt: 241.35 g/mol
InChI Key: KHNVAYIONMRBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1-butanesulfonamide, also known as DBDS-NH2, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-butanesulfonamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of protein modification. This compound has been found to selectively modify cysteine residues in proteins, which can be used to study the structure and function of proteins. Additionally, this compound has been used in the development of novel bioconjugation strategies for the synthesis of protein-drug conjugates.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-butanesulfonamide involves the reaction of the sulfonamide group with cysteine residues in proteins. This reaction results in the formation of a covalent bond between the sulfonamide group and the thiol group of cysteine. This covalent modification can alter the structure and function of the protein, which can be used to study the role of specific cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its protein modification properties, this compound has been found to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been found to have antitumor properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1-butanesulfonamide has several advantages for use in lab experiments. This compound is highly selective for cysteine residues in proteins, which allows for specific modification of target proteins. Additionally, this compound is stable under a wide range of experimental conditions, which makes it suitable for use in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. This compound can be difficult to synthesize and purify, which can limit its availability. Additionally, the covalent modification of cysteine residues can alter the structure and function of proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-1-butanesulfonamide in scientific research. One potential application is in the development of novel protein-drug conjugates for targeted drug delivery. Additionally, this compound could be used to study the role of specific cysteine residues in disease states, such as cancer and inflammation. Further research is needed to optimize the synthesis and purification of this compound and to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its stability under a wide range of experimental conditions. However, there are also limitations to the use of this compound in lab experiments, including its difficult synthesis and the potential for altered protein function. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

N-(2,3-dimethylphenyl)-1-butanesulfonamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with butylamine. The resulting product is purified through recrystallization to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

N-(2,3-dimethylphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-5-9-16(14,15)13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNVAYIONMRBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.